[4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone

Structure-Activity Relationship Fluorine Chemistry Receptor Binding

[4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone (CAS 5834-29-7) is a disubstituted piperazine derivative (C17H18FN3O, MW 299.35 g/mol) containing a 2-fluorobenzyl group linked via a methylene spacer to one piperazine nitrogen and a nicotinoyl (pyridin-3-ylcarbonyl) group at the other. This compound belongs to a privileged scaffold class widely explored in medicinal chemistry for modulating targets such as G protein-coupled receptors, kinases, and enzymes.

Molecular Formula C17H18FN3O
Molecular Weight 299.34 g/mol
CAS No. 5834-29-7
Cat. No. B10893601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone
CAS5834-29-7
Molecular FormulaC17H18FN3O
Molecular Weight299.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CN=CC=C3
InChIInChI=1S/C17H18FN3O/c18-16-6-2-1-4-15(16)13-20-8-10-21(11-9-20)17(22)14-5-3-7-19-12-14/h1-7,12H,8-11,13H2
InChIKeyAAXADEVVQNILEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to [4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone (CAS 5834-29-7): Core Structure and Research Positioning


[4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone (CAS 5834-29-7) is a disubstituted piperazine derivative (C17H18FN3O, MW 299.35 g/mol) containing a 2-fluorobenzyl group linked via a methylene spacer to one piperazine nitrogen and a nicotinoyl (pyridin-3-ylcarbonyl) group at the other [1]. This compound belongs to a privileged scaffold class widely explored in medicinal chemistry for modulating targets such as G protein-coupled receptors, kinases, and enzymes [2]. It is cataloged in screening libraries including the Oprea collection (ID Oprea1_832486) and the AKOS library (AKOS000553529), and is registered under DTXSID40973906, indicating its established role as a small-molecule probe and building block in early drug discovery [1].

Why [4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone Cannot Be Replaced by Common Piperazine Analogs


The specific combination of a 2-fluorobenzyl substituent and a pyridin-3-ylcarbonyl group on the piperazine core creates a unique pharmacophore that is not interchangeable with close analogs. The ortho-fluorine atom on the benzyl ring establishes a distinct electrostatic environment and restricts rotational freedom compared to the para-fluoro isomer, directly impacting target binding conformations [1]. Unlike the 4-fluorobenzoyl analog (BDBM32726), which uses a carbonyl linker and exhibits only weak Factor XIa inhibition (IC50 = 50,000 nM), the methylene spacer in the target compound provides greater conformational flexibility and a different hydrogen-bonding profile, which can be decisive for target engagement [2]. Furthermore, the unadorned pyridin-3-yl group, as opposed to the extended 6-arylaminopyridine variants found in AMPK activators (EC50 = 3,000 nM), offers a minimalist hydrogen-bond acceptor pattern suitable for fragment-based drug discovery and scaffold-hopping campaigns [3].

Quantitative Differentiation Evidence for [4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone Against Key Analogs


Ortho-Fluoro vs. Para-Fluoro Benzyl Substitution: Impact on Target Binding and Selectivity

The ortho-fluorine substitution on the benzyl ring of the target compound introduces a distinct conformational bias and electronic distribution compared to the para-fluoro isomer. In a series of 4-fluorobenzyl-piperazine tyrosinase inhibitors, the 4-fluorobenzyl motif was found crucial for binding to the di-copper active site, with IC50 values in the low micromolar range (e.g., 0.5–5 µM) [1]. Moving the fluorine from the 4- to the 2-position is anticipated to alter the dihedral angle of the benzyl group, potentially improving selectivity for off-target receptors. This is a class-level inference based on the principle that ortho-substitution increases steric hindrance and modifies the pKa of the piperazine nitrogen, which can be verified by comparative molecular docking studies [2].

Structure-Activity Relationship Fluorine Chemistry Receptor Binding

Methylene Spacer vs. Carbonyl Linker: Conformational Flexibility and Hydrogen-Bonding Capacity

The target compound features a methylene (-CH2-) spacer between the fluorophenyl ring and the piperazine, whereas the analog BDBM32726 (1-(4-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine) uses a carbonyl linker. This difference has a measurable impact on bioactivity: BDBM32726 inhibits Factor XIa with an IC50 of 50,000 nM, showing only marginal activity [1]. The target compound's methylene spacer increases conformational flexibility (3 rotatable bonds vs. 2 in the carbonyl analog) and removes the electron-withdrawing carbonyl, which alters the basicity of the adjacent piperazine nitrogen from pKa ~7.5 to ~8.5 (predicted), enhancing its ability to form charge-reinforced hydrogen bonds with acidic residues in a target binding pocket [2]. This class-level difference makes the target compound a superior candidate for targets requiring a protonated piperazine for binding.

Medicinal Chemistry Linker Optimization Factor XIa Inhibition

Minimalist Pyridin-3-yl vs. Extended Aryl-Pyridine Substituents in AMPK Activation

The target compound represents a minimalist nicotinoyl-piperazine core, whereas the patented AMPK activator BDBM327895 contains an elaborated 6-(4-phenoxyphenylamino)pyridin-3-yl group, achieving an EC50 of 3,000 nM [1]. The much simpler pyridin-3-yl moiety in the target compound offers a significantly lower molecular weight (299.35 vs. ~520 g/mol) and a smaller topological polar surface area (36.4 Ų vs. >80 Ų predicted), making it a more ligand-efficient starting point for fragment-based screening and subsequent vector exploration [2]. The target compound can serve as a negative control or baseline scaffold when profiling the contribution of the extended aryl-amine substituent to AMPK activity.

AMPK Activation Fragment-Based Drug Discovery Scaffold Optimization

Scaffold Comparison with Bractoppin: Same 2-Fluorobenzyl-Piperazine Core, Divergent Target Selectivity

Bractoppin ((4-(2-fluorobenzyl)piperazin-1-yl)(2-phenyl-1H-benzo[d]imidazol-6-yl)methanone, CAS 2290527-07-8) shares an identical 4-(2-fluorobenzyl)piperazin-1-yl methanone scaffold with the target compound but differs in the acyl substituent (benzoimidazole vs. pyridine). Bractoppin is a potent and selective inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT domain, with a binding IC50 of 74 nM . This demonstrates that the 2-fluorobenzyl-piperazine core is a privileged fragment capable of engaging diverse protein-protein interaction domains with nanomolar potency, depending on the appended aryl group. The target compound, with its pyridin-3-yl substituent, is predicted to target a distinct interaction landscape, such as nicotinamide-binding pockets or NAD+-dependent enzymes [1]. This scaffold duality makes the target compound a valuable control probe for target ID and selectivity profiling when used alongside Bractoppin.

BRCA1 Inhibition DNA Damage Response Chemical Probe Development

Recommended Application Scenarios for [4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone Based on Differential Evidence


Fragment-Based Screening (FBS) Campaigns for Nicotinamide-Binding Enzymes

With a molecular weight of 299.35 Da and a TPSA of 36.4 Ų, this compound adheres to the 'Rule of Three' for fragment libraries . Unlike the bulkier AMPK activator BDBM327895 (MW ~520, EC50 3,000 nM), the minimal pyridin-3-ylcarbonyl group provides a clean hydrogen-bond acceptor/donor pattern for screening against NAD+-dependent enzymes, PARPs, or sirtuins. Its ligand efficiency is expected to be superior due to its lower molecular complexity [1].

Matched Molecular Pair Analysis with Bractoppin for Target Selectivity Profiling

This compound and Bractoppin (BRCA1 IC50 = 74 nM) constitute an ideal matched molecular pair, varying only in the acyl substituent (pyridine vs. benzoimidazole) . Comparative profiling across a panel of protein-protein interaction domains can isolate the contribution of the pyridine ring to target selectivity, providing critical SAR data for lead optimization programs [1].

Ortho-Fluoro SAR Exploration in CNS-Targeted Piperazine Libraries

The ortho-fluorobenzyl group in this compound is underrepresented in commercial screening libraries, which are often biased toward para-fluoro isomers. Given the Class-level inference that ortho-substitution affects piperazine basicity and receptor binding conformation, this compound is a strategic purchase for medicinal chemists exploring dopamine, serotonin, or adrenergic receptor modulation .

Quote Request

Request a Quote for [4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.